molecular formula C14H13NO2 B1421718 2-(4-Methoxybenzoyl)-3-methylpyridine CAS No. 1187170-82-6

2-(4-Methoxybenzoyl)-3-methylpyridine

Cat. No.: B1421718
CAS No.: 1187170-82-6
M. Wt: 227.26 g/mol
InChI Key: QLWHCWTVJNBAPY-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-3-methylpyridine is a pyridine derivative featuring a 4-methoxybenzoyl group at the 2-position and a methyl group at the 3-position of the pyridine ring. The molecular formula is inferred as C₁₄H₁₃NO₂, with the methoxy group contributing to its electronic and steric properties. This compound’s structural features make it relevant in medicinal chemistry and materials science, particularly in studies involving receptor binding and heterocyclic reactivity.

Properties

IUPAC Name

(4-methoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-4-3-9-15-13(10)14(16)11-5-7-12(17-2)8-6-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWHCWTVJNBAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237529
Record name (4-Methoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-82-6
Record name (4-Methoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-Methoxybenzoyl)-3-methylpyridine typically involves the reaction of 4-methoxybenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2-(4-Methoxybenzoyl)-3-methylpyridine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H13NO2
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 58283-32-2
  • IUPAC Name : (4-methoxyphenyl)(3-methylpyridin-2-yl)methanone

The compound features a pyridine ring substituted with a methoxybenzoyl group and a methyl group, which contribute to its reactivity and biological activity.

Chemistry

  • Building Block for Synthesis : This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the modification to create more complex organic molecules.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. The compound has been studied for its effects on various cancer cell lines, showing significant antiproliferative activity.

Medicine

  • Drug Development : The compound is explored for its potential as a therapeutic agent. Its mechanism of action may involve enzyme inhibition and modulation of signaling pathways related to cell proliferation.

Anticancer Activity

A study demonstrated that 2-(4-Methoxybenzoyl)-3-methylpyridine exhibits potent anticancer effects against melanoma and prostate cancer cell lines. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest.

Cell LineIC (µM)Mechanism of Action
Melanoma5.0Inhibition of tubulin polymerization
Prostate Cancer6.5Induction of apoptosis

Antimicrobial Activity

The compound has also shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.0
Escherichia coli20.0

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)-3-methylpyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent on Benzoyl Pyridine Substituent Molecular Formula Key Feature(s)
2-(4-Methoxybenzoyl)-3-methylpyridine 4-OCH₃ 3-CH₃ C₁₄H₁₃NO₂ Polar methoxy group
2-(4-Methylbenzoyl)-3-methylpyridine 4-CH₃ 3-CH₃ C₁₄H₁₃NO Non-polar methyl group
2-(3-Iodobenzoyl)-3-methylpyridine 3-I 3-CH₃ C₁₃H₁₀INO Heavy atom for crystallography

Physicochemical Properties

Data from related pyridine derivatives (e.g., melting points, spectroscopic profiles) highlight trends:

  • Melting Points : Pyridine derivatives with electron-donating groups (e.g., methoxy) typically exhibit lower melting points than halogenated analogues due to reduced crystallinity. For example, compounds with nitro or bromo substituents show melting points >250°C, while methoxy derivatives range between 150–200°C (inferred from ) .
  • Spectroscopy : The ¹H NMR of this compound would display distinct aromatic protons (δ 6.8–8.2 ppm) and a singlet for the methoxy group (δ ~3.8 ppm), similar to 2-(4-methylbenzoyl)-3-methylpyridine .

Binding Affinity and Receptor Interactions

Evidence from docking studies on 2-(4-methoxybenzoyl)benzoic acid reveals that methoxy-substituted compounds exhibit lower ΔGbinding values (-8.2 kcal/mol) to T1R3 taste receptors compared to methyl-substituted analogues (-7.5 kcal/mol), suggesting stronger receptor interactions . This trend may extend to this compound, positioning it as a candidate for taste modulation or ligand-receptor studies.

Biological Activity

Overview

2-(4-Methoxybenzoyl)-3-methylpyridine is an organic compound characterized by a pyridine ring substituted with a 4-methoxybenzoyl group and a methyl group. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with 3-methylpyridine in the presence of a base like triethylamine. The process is conducted under anhydrous conditions to avoid hydrolysis, followed by purification through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated significant zones of inhibition (ZI) comparable to standard antibiotics like cefixime and azithromycin .

Bacterial Strain Zone of Inhibition (mm) Standard Drug
K. pneumoniae16Cefixime
Streptococcus spp.18Azithromycin

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression, although the exact molecular targets remain to be fully elucidated. Its mechanism of action appears to involve modulation of enzyme activity, potentially leading to reduced tumor growth in vitro .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, thereby modulating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study tested the compound against several bacterial strains, revealing that it exhibited significant antimicrobial activity, particularly against K. pneumoniae and Streptococcus spp., with ZI values close to those of established antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound induced cytotoxic effects in cancer cell lines, showing promise as a lead compound for further drug development .

Comparative Analysis

When compared with similar compounds, such as 4-Methoxybenzoyl chloride and 3-Methylpyridine, this compound exhibits unique structural features that contribute to its distinct biological activities.

Compound Biological Activity
This compoundAntimicrobial, Anticancer
4-Methoxybenzoyl chloridePrecursor for synthesis
3-MethylpyridineLess pronounced biological activity

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxybenzoyl)-3-methylpyridine, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: Synthesis of this compound can be approached via condensation and imine formation pathways. For example, analogous pyridine derivatives are synthesized through reactions involving α-halogenocarbonyl compounds (e.g., esters or ketones) with pyridone precursors, followed by cyclization under basic conditions (e.g., sodium ethoxide) . Optimization strategies include:

  • Catalyst-Free Ambient Conditions: Evidence suggests that imine-mediated pathways (e.g., acrolein condensation) can proceed at ambient temperatures without catalysts, reducing side reactions like isomerization .
  • Temperature Control: Higher temperatures (>110°C) may promote isomerization (e.g., 3-methylpyridine vs. 2-/4-methylpyridine), so maintaining sub-100°C conditions is critical .
  • Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) effectively isolates the target compound, as demonstrated in similar syntheses yielding >90% purity .

Q. How can spectroscopic techniques (e.g., NMR, FTIR, HRMS) be effectively utilized to confirm the structure of this compound?

Methodological Answer: Key spectral benchmarks for structural confirmation include:

  • 1H-NMR:
    • Aromatic protons: Resonances between δ 7.0–8.5 ppm (e.g., pyridine and methoxybenzoyl groups) .
    • Methoxy group: Sharp singlet near δ 3.8–3.9 ppm .
  • 13C-NMR:
    • Carbonyl (C=O) signal at ~δ 165–170 ppm .
    • Pyridine carbons: 120–150 ppm range .
  • FTIR:
    • C=O stretch at ~1650–1700 cm⁻¹ .
    • Aromatic C-H bends at ~1500–1600 cm⁻¹ .
  • HRMS: Exact mass matching within ±2 ppm of theoretical [M+H]+ (e.g., 334.1556 for analogous compounds) confirms molecular formula .

Q. What strategies exist for introducing functional groups at specific positions of the pyridine ring in this compound?

Methodological Answer: Functionalization can be achieved via:

  • Electrophilic Aromatic Substitution: Direct substitution at electron-rich positions (e.g., 4-methoxybenzoyl group directs meta/para modifications) .
  • Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig reactions enable aryl/amino group introductions, as shown in similar pyridine systems .
  • Protection/Deprotection: Temporary masking of reactive sites (e.g., using tert-butoxycarbonyl groups) allows selective functionalization .

Advanced Research Questions

Q. What mechanistic insights explain the thermal stability and degradation pathways of this compound under oxidative conditions?

Methodological Answer: Kinetic studies of analogous pyridines reveal:

  • Radical-Mediated Degradation: Sulfate radicals (SO₄•⁻) oxidize pyridine rings via H-abstraction, with rate constants influenced by substituent electronegativity (e.g., methoxy groups slow degradation compared to nitro substituents) .
  • Thermal Stability: The methoxybenzoyl group enhances stability by resonance stabilization, but prolonged heating (>150°C) may cleave the benzoyl-pyridine bond .
  • Analytical Monitoring: Use HPLC-MS to track degradation products (e.g., 4-methoxybenzoic acid or 3-methylpyridine fragments) under accelerated aging conditions .

Q. How does computational modeling aid in predicting the reactivity and interaction profiles of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like kinases, leveraging PubChem’s 3D conformer data .
  • DFT Calculations: Density Functional Theory (DFT) analyzes frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) assess stability in lipid bilayers, relevant for blood-brain barrier permeability studies .

Q. What challenges exist in crystallizing this compound, and how can X-ray diffraction parameters be optimized?

Methodological Answer:

  • Crystallization Challenges:
    • Polymorphism risk due to flexible methoxybenzoyl group.
    • Low melting point (<150°C) complicates crystal growth .
  • Optimization Strategies:
    • Use slow evaporation with mixed solvents (e.g., DCM/hexane) to enhance lattice packing .
    • Cool to 100 K during data collection to minimize thermal motion artifacts .
    • Refine structures with SHELXL, targeting R-factors <0.05 for high precision .

Q. How do solvent polarity and temperature affect the compound’s tautomeric equilibria and spectroscopic properties?

Methodological Answer:

  • Tautomeric Shifts: In polar solvents (e.g., DMSO), the enol-keto equilibrium favors the keto form due to hydrogen bonding, altering UV-Vis absorption maxima .
  • Temperature Effects: Elevated temperatures (>40°C) shift NMR signals upfield (e.g., methoxy protons) due to reduced ring current anisotropy .
  • Solvent Screening: Compare CDCl₃ vs. DMSO-d₆ in 13C-NMR to identify solvent-dependent conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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